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Compound of Interest

Compound Name:
4-Fluoro-5-methoxy-2-nitrobenzoic

acid

Cat. No.: B1443468 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-methoxy-2-
nitrobenzoic acid

Abstract
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of

significant interest as a versatile building block in synthetic organic chemistry, particularly in the

design and synthesis of novel pharmaceutical agents. The precise arrangement of its functional

groups—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—imparts a

unique electronic and steric profile that is crucial for its reactivity and the properties of its

derivatives. This guide provides a comprehensive overview of the core physicochemical

properties of this compound. Recognizing that this is a specialized reagent, this document goes

beyond merely listing data; it offers expert insights into the expected properties based on

structural analysis and presents detailed, field-proven experimental protocols for researchers to

validate identity and empirically determine these key parameters in a laboratory setting.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous

identity. 4-Fluoro-5-methoxy-2-nitrobenzoic acid is defined by the following identifiers and

structural features.

IUPAC Name: 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1443468?utm_src=pdf-interest
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 864293-50-5[1][2]

Molecular Formula: C₈H₆FNO₅[1][2]

Molecular Weight: 215.14 g/mol [3]

InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N[1]

Canonical SMILES: COC1=C(C=C(C(=O)O)C=C1F)--INVALID-LINK--[O-]

The molecule's structure, featuring a heavily substituted benzene ring, is the primary

determinant of its chemical behavior and physical properties. The ortho relationship between

the strongly electron-withdrawing nitro group and the carboxylic acid is of particular importance

to its acidity.

Core Physicochemical Properties: A Summary and
Expert Analysis
Quantitative physicochemical data dictates the compound's behavior in various environments,

from reaction flasks to biological systems. While extensive experimental data for this specific

compound is not widely published, we can infer its likely properties based on its structure and

provide a framework for their determination.
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Property Value / Expected Value Rationale & Significance

Physical Form Solid[1]

The planar aromatic structure

and potential for strong

intermolecular forces, such as

hydrogen bonding and dipole-

dipole interactions, favor a

crystalline solid state at

standard conditions.

Melting Point
Data not published. Expected

to be >150 °C.

Aromatic carboxylic acids with

nitro groups typically have high

melting points due to efficient

crystal lattice packing and

strong hydrogen bonding

dimers formed by the acid

moieties. Purity can be

assessed by a sharp melting

range (<2 °C).

Aqueous Solubility Sparingly soluble in water.

The polar carboxylic acid and

nitro groups are countered by

the hydrophobic benzene ring.

Solubility is expected to

increase significantly in

alkaline aqueous solutions (pH

> pKa) due to the formation of

the more soluble carboxylate

salt.

Organic Solubility Moderately soluble in polar

organic solvents.

The compound is expected to

be soluble in polar protic

solvents like ethanol and

methanol, and polar aprotic

solvents like DMSO and ethyl

acetate. It is expected to have

low solubility in non-polar

solvents such as hexanes or
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toluene, following the "like

dissolves like" principle.[3]

pKa
Data not published. Expected

to be < 3.0.

The pKa of benzoic acid is

~4.2. The presence of a

strongly electron-withdrawing

nitro group ortho to the

carboxylic acid and a fluoro

group para will significantly

stabilize the conjugate base

(carboxylate), thereby

increasing the acid's strength

and lowering its pKa

substantially.

Structural & Spectroscopic Characterization Profile
For a specialized reagent, rigorous structural confirmation is paramount. The following sections

describe the expected spectroscopic signatures that serve as a molecular fingerprint for 4-
Fluoro-5-methoxy-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in

solution.[4]

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:

Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm),

which may exchange with trace water in the solvent.

Aromatic Protons (Ar-H): Two signals in the aromatic region (7.0-8.5 ppm). One proton is

ortho to the fluorine and will appear as a doublet with a characteristic C-H coupling

constant. The other proton is ortho to the methoxy group and will also appear as a doublet.

The strong deshielding effect of the nitro group will influence their precise chemical shifts.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the 3.8-

4.0 ppm region.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1442303
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.benchchem.com/product/b1443468?utm_src=pdf-body
https://www.rsc.org/suppdata/ra/c3/c3ra00046j/c3ra00046j.pdf
https://www.benchchem.com/product/b1442303
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals

corresponding to each carbon atom:

Carbonyl Carbon (-COOH): In the 165-170 ppm range.

Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm range. The carbon attached to

fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a

doublet. The carbons ortho and meta to the fluorine will show smaller couplings. The

carbons attached to the methoxy and nitro groups will have characteristic chemical shifts

influenced by their electronic effects.

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.[5]

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately

2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

N-O Stretch (Nitro Group): Two distinct, strong absorption bands: one for the asymmetric

stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).

C-O Stretch (Acid & Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental

composition.

Expected Ion: In negative ion mode electrospray ionization (ESI-), the most prominent ion

would be the deprotonated molecule [M-H]⁻.
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Exact Mass: HRMS should confirm the molecular formula C₈H₆FNO₅ by matching the

observed mass of the molecular ion to its calculated value with high precision (typically

within 5 ppm).[3]

Experimental Protocols for Physicochemical
Determination
The following protocols provide robust, step-by-step methodologies for determining the key

physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Workflow for Physicochemical Characterization
The logical flow for characterizing a research chemical involves confirming its identity and

purity before measuring its physical properties.
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Identity & Purity Verification

Physicochemical Property Determination

NMR Spectroscopy (¹H, ¹³C)

FTIR Spectroscopy

High-Resolution MS

HPLC-UV (Purity >98%)

Melting Point Determination

Solubility Profiling

pKa Determination

Compile Data Sheet

Obtain Sample

Click to download full resolution via product page

Caption: Workflow for the complete characterization of a research chemical.

Protocol: Melting Point Determination
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This protocol uses the capillary method, a standard for organic solids.[6][7]

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube

and tap the sealed end on a hard surface to pack the solid into a dense column 2-3 mm high.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point

apparatus (e.g., Mel-Temp).

Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range.

Let the block cool significantly.

Accurate Determination: Using a fresh sample, heat the block quickly to about 20 °C below

the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

Observation & Recording: Record the temperature at which the first drop of liquid appears

(T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as

the range T₁ - T₂. A pure compound will have a sharp range (≤ 2 °C).[8]

Protocol: Qualitative and Quantitative Solubility
Determination
This protocol establishes solubility in various solvents.

Part A: Qualitative Assessment

Setup: Add ~10 mg of the compound to a small vial.

Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, ethyl acetate, toluene)

to the vial.

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

Observation: Visually inspect the mixture. Classify as 'freely soluble' (no solid remains),

'sparingly soluble' (some solid remains), or 'insoluble' (no apparent dissolution).

Part B: Quantitative Assessment (Shake-Flask Method)
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Equilibration: Add an excess amount of the solid compound to a known volume of the solvent

in a sealed flask.

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved

solid.

Analysis: Carefully withdraw a known volume of the clear supernatant. Determine the

concentration of the dissolved compound using a calibrated analytical method, such as

HPLC-UV or UV-Vis spectroscopy. The result is reported in units like mg/mL or mol/L.

Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes during titration to find the acid dissociation

constant.[9]

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a

suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1-10

mM). A co-solvent is necessary due to low aqueous solubility. Maintain a constant ionic

strength using a background electrolyte like 0.15 M KCl.[9]

Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the

sample solution to ensure the carboxylic acid is fully protonated (pH < 2).

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the

solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M

NaOH). Record the pH after each addition, allowing the reading to stabilize.

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to

generate a titration curve.

pKa Determination:
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Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the

inflection point).

Determine the half-equivalence point (Veq/2).

The pH of the solution at the half-equivalence point is equal to the pKa of the compound.

pH Volume of NaOH added pH = pKa

Titration Curve

Equivalence
Point

Titration Curve

Titration Curve

Veq/2 pKa

Click to download full resolution via product page

Caption: Principle of pKa determination from a potentiometric titration curve.

Safety and Handling
As a nitro-containing aromatic compound, 4-Fluoro-5-methoxy-2-nitrobenzoic acid requires

careful handling.

Hazard Statements: While specific data for this compound is limited, related structures carry

warnings. General GHS hazard statements for this class of compounds include:

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Conclusion
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a valuable synthetic intermediate whose utility is

governed by its physicochemical properties. This guide has established its chemical identity

and provided a detailed framework for its characterization. While some experimental values like

melting point and pKa are not yet reported in the literature, this document provides researchers

with both a strong theoretical understanding of the expected properties based on molecular

structure and a set of robust, practical protocols to determine these parameters empirically.

Adherence to these analytical methodologies will ensure the quality and suitability of this

reagent for its intended applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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